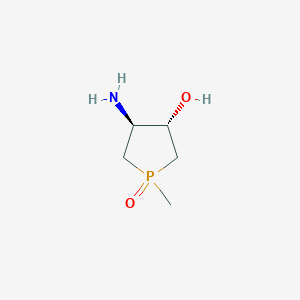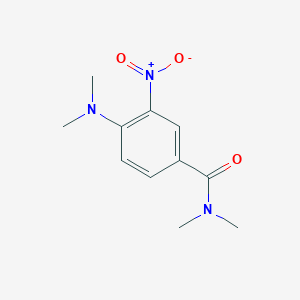
2-(2,1,3-Benzothiadiazol-5-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazol-5-ylacetic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21. The purity is usually 95%.
BenchChem offers high-quality 2,1,3-Benzothiadiazol-5-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazol-5-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
2,1,3-Benzothiadiazol (BT) und seine Derivate sind sehr wichtige Akzeptor-Einheiten, die bei der Entwicklung von photolumineszenten Verbindungen verwendet werden und für den molekularen Aufbau von organischen Leuchtdioden anwendbar sind . Der Aufbau von Molekülen mit dem Einheitkern von BT und seinen Derivaten kann in der Regel die elektronischen Eigenschaften der resultierenden organischen Materialien verbessern .
Organische Solarzellen
BT und seine Derivate werden auch bei der Entwicklung von organischen Solarzellen verwendet . Ihre starke Elektronenakzeptorfähigkeit trägt zu den verbesserten elektronischen Eigenschaften der resultierenden organischen Materialien bei .
Organische Feldeffekttransistoren
Neben OLEDs und organischen Solarzellen werden BT und seine Derivate beim molekularen Aufbau von organischen Feldeffekttransistoren verwendet . Diese Materialien haben vielversprechende Ergebnisse bei der Verbesserung der Leistung dieser Geräte gezeigt .
Photolumineszente Verbindungen
BT und seine Derivate werden bei der Entwicklung von photolumineszenten Verbindungen verwendet . Diese Verbindungen haben eine breite Palette von Anwendungen, darunter Optoelektronik, Photokatalyse und photodynamische Therapie .
Koordinationsverbindungen
BT-basierte Verbindungen können verwendet werden, um Koordinationsverbindungen mit Übergangsmetallen zu erzeugen . Diese Verbindungen haben unterschiedliche Strukturen und zeigen unterschiedliche photophysikalische Eigenschaften .
Phosph(III)azan und seine Komplexe
Ein neuartiges N,N’-Bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamin (H 2 L) und seine Zink(II)- und Kupfer(I)-Koordinationsverbindungen wurden synthetisiert . Diese Verbindungen haben interessante photophysikalische Eigenschaften gezeigt .
Eigenschaften
IUPAC Name |
2-(2,1,3-benzothiadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIRDTHCKXOULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-13-(3,4-dimethylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2500410.png)


![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B2500415.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2500417.png)


![(2E)-3-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2500424.png)


![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2500428.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2500430.png)
